![molecular formula C34H36ClN3O10 B110301 Rubidazone CAS No. 36508-71-1](/img/structure/B110301.png)
Rubidazone
Overview
Description
Rubidazone, also known as Zorubicin Hydrochloride, is a benzoyl-hydrazone derivative of the anthracycline antineoplastic antibiotic daunorubicin . It is a semisynthetic compound with good experimental antitumor activity . Its main interest is its lower toxicity and cardiotoxicity . In human chemotherapy, it is considered a valuable drug .
Molecular Structure Analysis
Rubidazone has a complex molecular structure with a molecular formula of C34H36ClN3O10 and a molecular weight of 682.1 g/mol . The structure includes a tetracyclic ring system and multiple functional groups including hydroxyl, methoxy, and amino groups .
Physical And Chemical Properties Analysis
Rubidazone has several physical and chemical properties that contribute to its biological activity. It is a solid at room temperature with a molecular weight of 682.1 g/mol . It is soluble in water, making it suitable for administration as an injectable solution .
Scientific Research Applications
Chemotherapy for Various Cancer Types
Zorubicin HCl belongs to the anthracycline class of drugs . These medications have historically demonstrated effective chemotherapy for a variety of cancer types . This makes Zorubicin HCl a valuable tool in the fight against cancer.
Treatment of Advanced Solid Tumors
Zorubicin HCl has been used in clinical trials for the treatment of advanced solid tumors . A high-pressure liquid chromatographic method was developed for the simultaneous determination of rubidazone and daunorubicin in human plasma at concentrations as low as 60 ng/ml . This shows the potential of Zorubicin HCl in treating advanced solid tumors.
Treatment of Acute Leukemia
Zorubicin HCl has been used in a Phase 1 and 2 clinical trial for the treatment of acute leukemia . In this trial, 33% of the previously treated adults with acute leukemia achieved complete remission . This suggests that Zorubicin HCl could be a promising treatment for acute leukemia.
Combination Therapy for Acute Myelocytic Leukemia
Zorubicin HCl has been tested in combination with cytosine arabinoside for the treatment of acute myelocytic leukemia . This indicates that Zorubicin HCl could be used in combination therapies for more effective treatment outcomes.
Research and Development of New Therapies
Zorubicin HCl is used in the research and development of new therapies . It is available for purchase from cancer research chemicals and analytical standards providers , indicating its use in the development of new cancer treatments.
Investigation in Patients with Solid Tumors
Zorubicin HCl is suggested for further trial in primary combination chemotherapy of patients with acute leukemia as well as systemic investigation in patients with solid tumors . This shows the potential of Zorubicin HCl in expanding its applications in cancer treatment.
Mechanism of Action
Target of Action
Zorubicin HCl, also known as Rubidazone, is a drug of the anthracycline class . The primary targets of Zorubicin are DNA and topoisomerase II . DNA is the genetic material of cells, and topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.
Mode of Action
Zorubicin interacts with its targets by intercalating into DNA and interacting with topoisomerase II . Intercalation involves the insertion of molecules between the planar bases of DNA, which disrupts the normal functioning of DNA and inhibits DNA replication and transcription. The interaction with topoisomerase II further inhibits DNA synthesis and function .
Biochemical Pathways
The inhibition of dna and topoisomerase ii disrupts the normal cell cycle, preventing the replication of cancer cells and leading to cell death .
Result of Action
The result of Zorubicin’s action is the inhibition of DNA synthesis and function, which prevents the replication of cancer cells and leads to cell death . This makes Zorubicin an effective chemotherapy for a variety of cancer types .
Safety and Hazards
Future Directions
While Rubidazone has shown promise in treating certain types of cancer, more research is needed to fully understand its potential benefits and risks. Future research could explore novel chemical entities by combining both imidazole and benimidazole scaffolds, which could revolutionize the world of medicine in the next century .
properties
IUPAC Name |
N-[(E)-1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O10.ClH/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41;/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43);1H/b36-16+;/t15-,20-,22-,23-,28+,34-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFHKYQGZDAKMX-PPRKPIOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)C6=CC=CC=C6)/C)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36ClN3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zorubicin HCl | |
CAS RN |
36508-71-1 | |
Record name | Benzoic acid, [1-[4-[(3-amino-2,3,6-trideoxy-α-l-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]ethylidene]hydrazide, monohydrochloride, (2S-cis)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.